Calcium hydroxide (Ca(OH)2), commonly known as slaked or hydrated lime, is a high-volume inorganic base and calcium precursor characterized by its controlled solubility (1.73 g/L at 20 °C) and self-buffering alkaline properties. Unlike highly soluble alkali metal hydroxides, Ca(OH)2 provides a stable, maximum equilibrium pH of approximately 12.4 in aqueous systems, making it an essential reagent for pH regulation, heavy metal precipitation, and acid neutralization. In solid-state applications, it serves as a highly reactive, non-exothermic calcium source for the synthesis of complex calcium salts, construction materials, and carbon capture sorbents. For industrial and laboratory procurement, selecting high-purity Ca(OH)2 ensures predictable dissolution rates, absence of reactive grit, and precise stoichiometric control without the severe thermal management requirements associated with unslaked calcium oxide [1].
Substituting calcium hydroxide with alternative alkaline reagents often compromises process safety, product yield, or operational costs. Replacing Ca(OH)2 with calcium oxide (CaO) introduces a highly exothermic hydration reaction that requires specialized slaking equipment and cooling infrastructure to prevent explosive boiling and uncontrolled particle agglomeration[1]. Conversely, substituting with sodium hydroxide (NaOH) eliminates the self-buffering capacity of the solid phase; NaOH's extreme solubility easily leads to pH overshoots (>pH 13), which can resolubilize amphoteric heavy metals (like zinc and aluminum) and drastically increase chemical consumption [2]. Meanwhile, weaker bases like magnesium hydroxide (Mg(OH)2) cap the system pH at approximately 9.0, which is fundamentally insufficient for precipitating critical contaminants like cadmium or nickel that require a pH of 11.0–12.0[3]. Therefore, Ca(OH)2 is uniquely positioned for processes demanding high, yet strictly capped, alkalinity and safe, dry-powder handling.
A primary driver for procuring Ca(OH)2 over its immediate precursor, CaO, is the elimination of hydration exothermicity. The conversion of CaO to Ca(OH)2 releases 65.2 kJ/mol of heat, which can instantly raise process temperatures by >80 °C in uncooled aqueous mixtures, causing solvent boil-off and requiring heavy-duty slaking reactors. Pre-slaked Ca(OH)2 exhibits a hydration enthalpy of 0 kJ/mol, allowing it to be directly dosed into dry mixes or aqueous streams without thermal risk or specialized cooling infrastructure[1].
| Evidence Dimension | Hydration Enthalpy (Heat Generation) |
| Target Compound Data | Ca(OH)2: 0 kJ/mol (Thermally stable upon aqueous dispersion) |
| Comparator Or Baseline | CaO (Quicklime): -65.2 kJ/mol (Highly exothermic) |
| Quantified Difference | Absolute elimination of 65.2 kJ/mol heat generation during aqueous formulation. |
| Conditions | Standard ambient temperature and pressure (SATP) aqueous dispersion. |
Procuring pre-slaked Ca(OH)2 eliminates the capital expenditure required for on-site slaking equipment and mitigates thermal safety hazards in formulation workflows.
In heavy metal remediation, precise pH control is critical to prevent the resolubilization of amphoteric metals. Ca(OH)2 acts as a solid-phase buffer, dissolving only enough to maintain a maximum system pH of ~12.4. When NaOH is used, local or systemic over-dosing easily pushes the pH above 13.0. At pH > 12.5, precipitated zinc hydroxide (Zn(OH)2) converts to soluble zincate complexes (Zn(OH)4^2-), reducing zinc removal efficiency from >99% to below 50%. Ca(OH)2 intrinsically prevents this overshoot [1].
| Evidence Dimension | Maximum System pH and Zinc Retention |
| Target Compound Data | Ca(OH)2: Max pH ~12.4; >99% Zn retention as solid precipitate. |
| Comparator Or Baseline | NaOH: Uncapped pH (>13.0); <50% Zn retention due to resolubilization. |
| Quantified Difference | Ca(OH)2 prevents pH-induced resolubilization, maintaining >50% higher zinc removal efficiency under over-dosing conditions. |
| Conditions | Aqueous precipitation of Zn2+ at 25 °C with 20% molar excess of alkaline reagent. |
Ca(OH)2 provides fail-safe pH capping, preventing costly regulatory failures caused by amphoteric metal resolubilization during wastewater treatment.
For solid-sorbent carbon capture and mineralization, Ca(OH)2 offers exceptional ambient-temperature reactivity compared to magnesium-based alternatives. Ca(OH)2 reacts spontaneously with atmospheric CO2 at ambient conditions to form stable CaCO3, achieving a theoretical capture capacity of 0.59 g CO2 per g of sorbent. In contrast, Mg(OH)2 exhibits extremely sluggish carbonation kinetics at room temperature, typically requiring elevated temperatures (>300 °C) or high-pressure CO2 streams to achieve meaningful conversion rates [1].
| Evidence Dimension | Ambient Temperature Carbonation Kinetics |
| Target Compound Data | Ca(OH)2: Spontaneous carbonation at 25 °C; capacity up to 0.59 g CO2/g. |
| Comparator Or Baseline | Mg(OH)2: Negligible carbonation at 25 °C without thermal/pressure activation. |
| Quantified Difference | Ca(OH)2 enables passive, ambient-temperature CO2 mineralization, whereas Mg(OH)2 requires significant energy input for activation. |
| Conditions | Ambient atmospheric CO2 concentration (~400 ppm) at 25 °C and standard humidity. |
For environmental engineering and direct air capture (DAC) procurement, Ca(OH)2 eliminates the need for thermal activation, drastically lowering the energy penalty of the mineralization process.
Leveraging its maximum equilibrium pH of 12.4, Ca(OH)2 is the preferred reagent for treating effluents containing a mix of transition metals and amphoteric metals (e.g., Zn, Al, Pb). It successfully reaches the pH 11+ threshold required to precipitate cadmium and nickel, while intrinsically preventing the pH >13 overshoot that would cause zinc to resolubilize as zincate—a balance impossible to achieve safely with NaOH[1].
Because Ca(OH)2 has a hydration enthalpy of 0 kJ/mol, it is the mandatory calcium source for pre-packaged dry-mix mortars, plasters, and restorative cements. Using CaO in these formulations would result in violent exothermic reactions upon the addition of water by the end-user, leading to flash-setting, steam generation, and severe safety hazards [2].
Due to its spontaneous reactivity with CO2 at ambient temperatures and high theoretical capacity (0.59 g CO2/g), Ca(OH)2 is highly suited for passive carbon capture systems and enhanced weathering applications. It outperforms Mg(OH)2, which requires energy-intensive thermal activation to achieve comparable carbonation rates [3].
Corrosive;Irritant